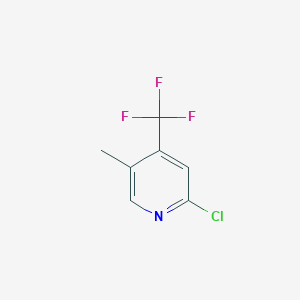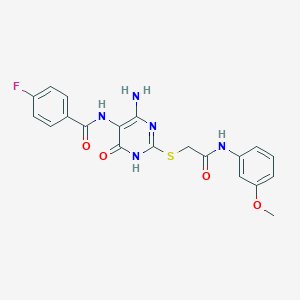
2-Chloro-5-methyl-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methyl-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. It is a colorless liquid with a pungent odor and is known for its high chemical stability and solubility in organic solvents . This compound is widely used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
作用机制
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets depending on their specific structures and the diseases or pests they are designed to combat .
Mode of Action
Tfmps are known to exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to various biological activities .
Biochemical Pathways
Tfmps are known to affect various biochemical pathways depending on their specific structures and the diseases or pests they are designed to combat .
Pharmacokinetics
The presence of the trifluoromethyl group in organic compounds is known to significantly affect their pharmacokinetic properties .
Result of Action
Tfmps are known to exhibit various biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine. For instance, it is known to be an irritant, potentially harmful to the eyes, skin, and respiratory tract . Therefore, it should be handled with appropriate personal protective equipment and used in well-ventilated areas .
生化分析
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its unique physicochemical properties, which are attributed to the presence of the fluorine atom and the pyridine moiety
Cellular Effects
It is known that the compound can potentially cause irritation to the eyes, skin, and respiratory system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorination and Fluorination of 3-Methylpyridine: This method involves the chlorination of 3-methylpyridine to form 2-chloro-5-trichloromethylpyridine, which is then fluorinated to yield the final product.
Fluorochlorination of 3-Methylpyridine: In the presence of a catalyst, 3-methylpyridine undergoes fluorochlorination to produce this compound.
Chlorination of 2-Chloro-5-methylpyridine: This method involves the chlorination of the side chain of 2-chloro-5-methylpyridine to form 2-chloro-5-trichloromethylpyridine, followed by fluorination with hydrogen fluoride.
Industrial Production Methods
Industrial production of this compound typically involves the use of fluidized-bed reactors where β-picoline reacts with chlorine and hydrogen fluoride over a chromium oxide-aluminum catalyst at high temperatures (around 300°C). This method yields a mixture of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine .
化学反应分析
Types of Reactions
2-Chloro-5-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Chloro-5-methyl-4-(trifluoromethyl)pyridine has several scientific research applications:
相似化合物的比较
2-Chloro-5-methyl-4-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:
2-Chloro-4-(trifluoromethyl)pyridine: This compound is similar in structure but differs in the position of the trifluoromethyl group.
3-Trifluoromethylpyridine: This compound lacks the chlorine substituent and is used in different chemical applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has additional chlorine substituents and is used as an intermediate in the synthesis of crop protection products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various industrial and research applications.
属性
IUPAC Name |
2-chloro-5-methyl-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-3-12-6(8)2-5(4)7(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHVZQKAPDIULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326894-70-6 |
Source


|
| Record name | 2-chloro-5-methyl-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2900132.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900135.png)
![N-(4-methoxybenzyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2900136.png)
![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2900137.png)
![N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2900138.png)


![13-fluoro-5-(2-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2900146.png)
![N-(4-chlorophenyl)-N'-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea](/img/structure/B2900147.png)
![P-[[2-[[[(5S,8S,10aR)-8-[[[(1S)-4-amino-1-[[(diphenylmethyl)amino]carbonyl]-4-oxobutyl]amino]carbonyl]-3-[8-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-1-oxo-7-octyn-1-yl]decahydro-6-oxopyrrolo[1,2-a][1,5]diazocin-5-yl]amino]carbonyl]-1H-indol-5-yl]difluoromethyl]phosphonic acid](/img/structure/B2900149.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2900151.png)

![N-(2-chloro-4-fluorophenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2900153.png)
